3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid
Overview
Description
3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid, also known by its CAS Number 1993324-09-6, is a chemical compound that has gained significant attention in the fields of research and industry due to its unique properties . It falls under the category of Carboxylic Acids . The molecular formula of this compound is C11H9F3O3 and it has a molecular weight of 246.183 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of succinic anhydride with a trifluoromethylbenzeneamine in glacial acetic acid . The reaction mixture is stirred at room temperature for several hours, and the precipitates formed are filtered off and washed .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H9F3O3 . This indicates that the molecule is composed of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Safety and Hazards
Future Directions
The future directions for the use and study of 3-Oxo-4-(4-trifluoromethylphenyl)butanoic acid are not explicitly mentioned in the available resources. Given its unique properties, it may have potential applications in various fields of research and industry . Further studies are needed to explore these possibilities.
Properties
IUPAC Name |
3-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17/h1-4H,5-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYZOUSDLIGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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